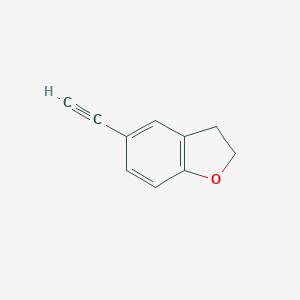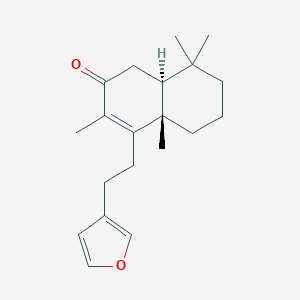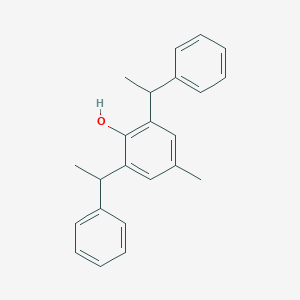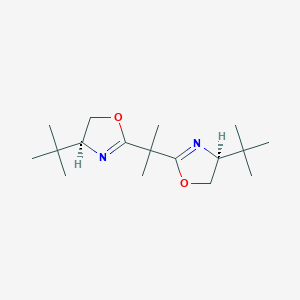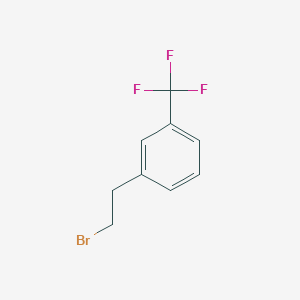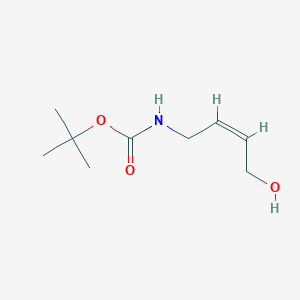
4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol, also known as tBOC-alkene, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile molecule that can be used in various applications, including drug discovery, organic synthesis, and biochemical research.
Mechanism Of Action
The mechanism of action of 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol is not well understood. However, it is believed that 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol can form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function. This property makes 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol a useful tool for studying protein-protein interactions and enzyme mechanisms.
Biochemical And Physiological Effects
TBOC-alkene has been shown to have a range of biochemical and physiological effects. In one study, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol was used to study the mechanism of action of a protease enzyme. The results showed that 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol can inhibit the activity of the protease enzyme, indicating that it can be used as a potential drug candidate for diseases caused by the overactivity of protease enzymes.
Advantages And Limitations For Lab Experiments
TBOC-alkene has several advantages for lab experiments. It is a stable and versatile molecule that can be easily synthesized and modified. It can also be used in various applications, including drug discovery, organic synthesis, and biochemical research. However, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol also has some limitations. It can form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function. This property can make it difficult to interpret experimental results.
Future Directions
There are several future directions for 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol research. One direction is to study its potential as a drug candidate for diseases caused by the overactivity of protease enzymes. Another direction is to explore its use in organic synthesis as a building block for complex molecules. Additionally, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol can be used to study protein-protein interactions and enzyme mechanisms, which can lead to a better understanding of biological processes. Overall, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol is a promising molecule that has the potential to make significant contributions to scientific research.
Synthesis Methods
The synthesis of 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol is a multistep process that involves several chemical reactions. The most common method for synthesizing 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol is via the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium ylide. The reaction produces an alkene and a phosphine oxide as the byproduct. The tBOC group is then introduced to the alkene via a carbodiimide coupling reaction.
Scientific Research Applications
TBOC-alkene has been widely used in scientific research due to its unique properties. It is a stable and versatile molecule that can be used in various applications, including drug discovery, organic synthesis, and biochemical research. In drug discovery, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol has been used to design and synthesize new drugs. It has also been used in organic synthesis as a building block for complex molecules. In biochemical research, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol has been used to study enzyme mechanisms and protein-protein interactions.
properties
CAS RN |
128490-08-4 |
|---|---|
Product Name |
4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol |
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
tert-butyl N-[(Z)-4-hydroxybut-2-enyl]carbamate |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h4-5,11H,6-7H2,1-3H3,(H,10,12)/b5-4- |
InChI Key |
VYNNEQMTIKFYLS-PLNGDYQASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C\CO |
SMILES |
CC(C)(C)OC(=O)NCC=CCO |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



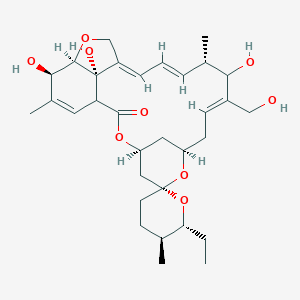
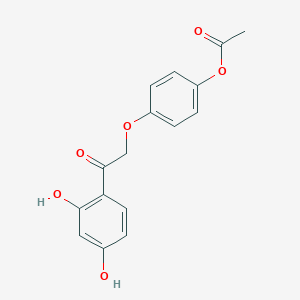

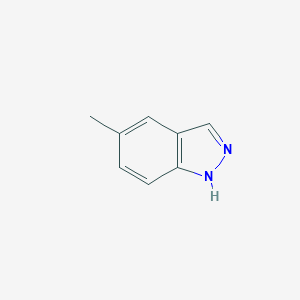
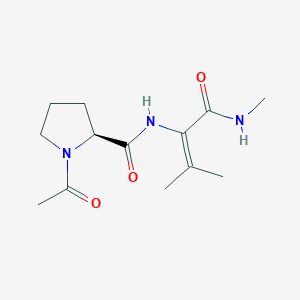
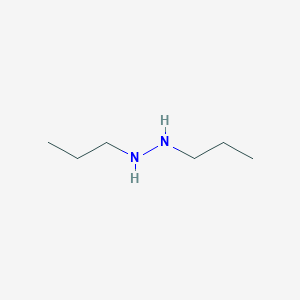
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)

